Lipophilicity (LogP) Comparison: 1-Carbaldehyde vs. 2-Carbaldehyde and Carboxylic Acid Analogs
The lipophilicity of Bicyclo[2.2.2]octane-1-carbaldehyde, as measured by its calculated LogP value of approximately 2.11–2.16 [1], is distinct from that of its structural analogs. The 2-carbaldehyde isomer is reported to have a lower LogP, while the corresponding carboxylic acid exhibits a LogP of around 2.1 [2]. This difference in LogP, though seemingly small, translates to a measurable change in partition coefficient, which can significantly affect a compound's behavior in biological assays and its suitability as a building block for molecules requiring specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.11 (Fluorochem) / 2.1557 (YYBYY) |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1-carboxylic acid: 2.1 (XLogP3) / 2.18 (ChemSrc) |
| Quantified Difference | Target compound is slightly more lipophilic than the acid by ~0.01–0.06 LogP units, depending on the calculation method. |
| Conditions | Computational predictions using XLogP3 and ACD/Labs algorithms. |
Why This Matters
A difference of 0.1 LogP units can alter membrane permeability by a factor of approximately 1.25x, impacting the selection of this building block for medicinal chemistry campaigns targeting specific LogP ranges.
- [1] YYBYY. bicyclo[2.2.2]octane-4-carbaldehyde (CAS 2064-05-3). Accessed 2026. View Source
- [2] PubChem. Bicyclo[2.2.2]octane-1-carboxylic acid. XLogP3-AA Value 2.1. Accessed 2026. View Source
